5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride
Overview
Description
5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2 and three carbon atoms. This particular compound is notable for its chlorine and carbonyl chloride functional groups, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride typically involves the chlorination of 1-methyl-1H-pyrazole-3-carboxylic acid. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to yield 1-methyl-1H-pyrazole-3-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the chlorination of carboxylic acids to form acid chlorides.
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is primarily related to its reactivity as an acid chloride. It can acylate nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in the synthesis of more complex molecules, where the compound acts as a building block .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with a similar structure but different functional groups.
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: A related compound with an ethyl group instead of a chlorine atom.
Uniqueness
5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-chloro-1-methylpyrazole-3-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-4(6)2-3(8-9)5(7)10/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXZCNNHAIOHBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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